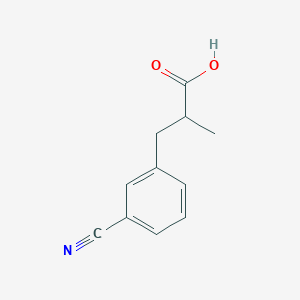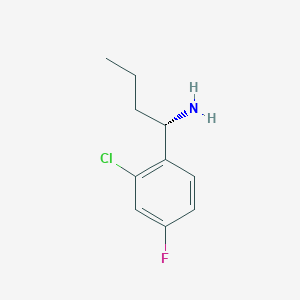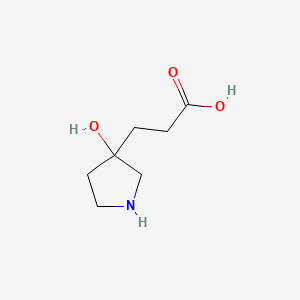
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid is an organic compound with the molecular formula C7H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both hydroxyl and carboxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypyrrolidin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of phenylphosphonous dichloride and acrylic acid, followed by hydrolysis of the condensate . The reaction typically requires a mole ratio of phenylphosphonous dichloride to acrylic acid within the range of 1:1.1 to 1:1.25.
Industrial Production Methods
Industrial production of this compound often involves microbial production techniques. Microorganisms such as Escherichia coli and Klebsiella pneumoniae are engineered to produce this compound through metabolic pathways . Optimization of fermentation conditions and metabolic engineering approaches are employed to enhance yield and productivity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxyl group may produce an alcohol.
Scientific Research Applications
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the biosynthesis of various biologically active compounds.
Medicine: It has potential therapeutic applications due to its antioxidant and neuroprotective properties.
Industry: It is utilized in the production of biodegradable plastics and other value-added chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypyrrolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . It also interacts with enzymes and proteins involved in cellular signaling and metabolism, thereby exerting its effects on various biological processes.
Comparison with Similar Compounds
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid can be compared with other similar compounds, such as:
Indole-3-propionic acid: Known for its neuroprotective and antioxidant properties.
3-Hydroxypropionic acid: Used in the production of biodegradable plastics and other industrial applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, while its biological properties offer promising therapeutic applications.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-(3-hydroxypyrrolidin-3-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c9-6(10)1-2-7(11)3-4-8-5-7/h8,11H,1-5H2,(H,9,10) |
InChI Key |
IHOHRFFNGHTJKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



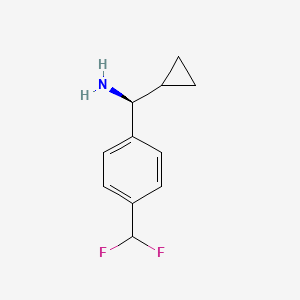
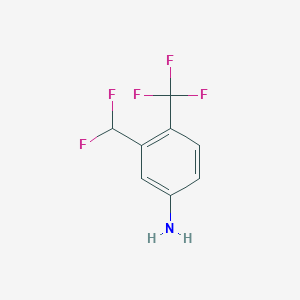
![2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)
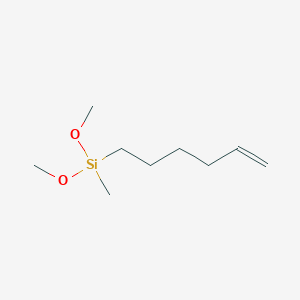
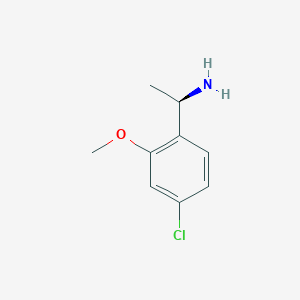
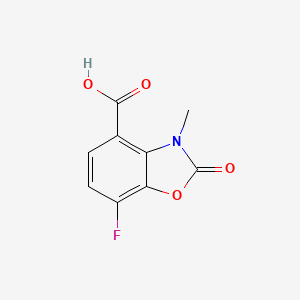
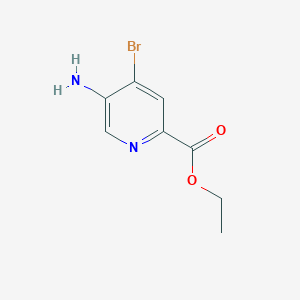
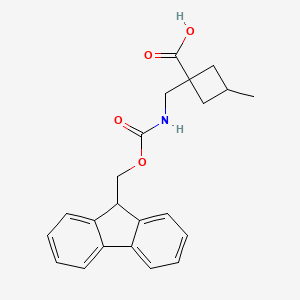
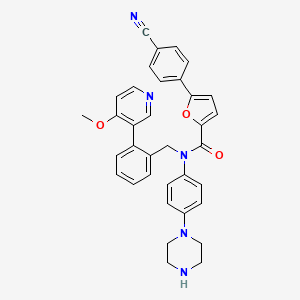
![6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12976459.png)
